molecular formula C8H10O B1664133 3-Ethylphenol CAS No. 620-17-7

3-Ethylphenol

Cat. No. B1664133
CAS RN: 620-17-7
M. Wt: 122.16 g/mol
InChI Key: HMNKTRSOROOSPP-UHFFFAOYSA-N
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Patent
US04475002

Procedure details

In these examples and comparative examples, ethylbenzene was sulfonated with sulfuric acid in the presence of anhydrous sodium sulfate, isomerized, hydrolyzed (desulfonated), separated from excess sulfuric acid, neutralized and fused with an alkali to give m-ethylphenol. The composition of the reaction mixture in each step was examined, and the relationship with the quantity of sodium sulfate was investigated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:2].S(=O)(=O)(O)[OH:10].S([O-])([O-])(=O)=O.[Na+].[Na+]>>[CH2:1]([C:3]1[CH:8]=[C:7]([OH:10])[CH:6]=[CH:5][CH:4]=1)[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrolyzed (desulfonated), separated from excess sulfuric acid

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.